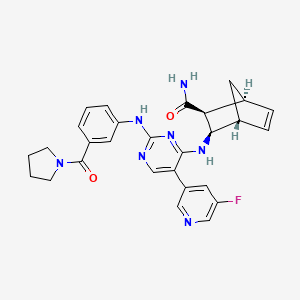

Irak4-IN-21

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H28FN7O2 |

|---|---|

Molecular Weight |

513.6 g/mol |

IUPAC Name |

(1S,2S,3R,4R)-3-[[5-(5-fluoro-3-pyridinyl)-2-[3-(pyrrolidine-1-carbonyl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide |

InChI |

InChI=1S/C28H28FN7O2/c29-20-11-19(13-31-14-20)22-15-32-28(33-21-5-3-4-18(12-21)27(38)36-8-1-2-9-36)35-26(22)34-24-17-7-6-16(10-17)23(24)25(30)37/h3-7,11-17,23-24H,1-2,8-10H2,(H2,30,37)(H2,32,33,34,35)/t16-,17+,23+,24-/m1/s1 |

InChI Key |

KYNJAMYDYPTYDZ-GCRLEYHISA-N |

Isomeric SMILES |

C1CCN(C1)C(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)N[C@@H]4[C@@H]5C[C@H]([C@@H]4C(=O)N)C=C5)C6=CC(=CN=C6)F |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)NC4C5CC(C4C(=O)N)C=C5)C6=CC(=CN=C6)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Irak4-IN-21 in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the mechanism of action of Irak4-IN-21, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It details the critical role of IRAK4 in innate immune signaling and elucidates how its inhibition by this compound modulates these pathways. This guide includes quantitative data, detailed experimental protocols, and signaling pathway visualizations to support research and development efforts in immunology and drug discovery.

The Central Role of IRAK4 in Innate Immunity

Innate immunity constitutes the first line of defense against pathogens. This response is initiated by pattern recognition receptors (PRRs), including the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) superfamilies.[1][2] IRAK4 is a serine/threonine kinase that functions as the "master kinase" in the signaling cascade downstream of these receptors.[3]

Upon ligand binding, TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits IRAK4.[4] This initiates the assembly of a higher-order signaling complex known as the Myddosome.[5] Within the Myddosome, IRAK4's primary roles are twofold:

-

Scaffolding Function: IRAK4 acts as a crucial scaffold, bringing together other signaling molecules. The scaffold function itself, independent of kinase activity, is essential for the activation of certain pathways like MAP kinase and NFκB.[6]

-

Kinase Activity: IRAK4's kinase function is essential for its signaling capabilities.[3] It autophosphorylates and then phosphorylates other downstream kinases, primarily IRAK1 and IRAK2.[5][7] This phosphorylation event is a critical step that activates IRAK1, causing it to dissociate from the receptor complex along with TNF receptor-associated factor 6 (TRAF6).[4][8] This complex then activates downstream pathways, including the NF-κB and MAPK signaling cascades, leading to the transcription and production of pro-inflammatory cytokines and chemokines like IL-6, TNF-α, and IL-1β.[4][9]

Given its pivotal position, inhibiting IRAK4 is a key therapeutic strategy for a range of inflammatory and autoimmune diseases.[3][10]

// Invisible edges for layout TLR -> Myddosome [style=invis];

} caption: "Figure 1: Simplified IRAK4 signaling pathway in innate immunity."

This compound: A Potent and Selective IRAK4 Inhibitor

This compound is a potent, selective, and orally active small molecule inhibitor of IRAK4.[11] Its primary mechanism of action is the direct inhibition of the kinase activity of IRAK4, thereby blocking the downstream signaling cascade responsible for inflammatory cytokine production.

The inhibitory activity of this compound has been quantified through in vitro kinase assays and cell-based functional assays. The data highlights its potency against IRAK4 and its selectivity over other kinases, such as TAK1.[11]

Table 1: In Vitro Kinase Inhibition

| Kinase | IC₅₀ (nM) |

|---|---|

| IRAK4 | 5 |

| TAK1 | 56 |

Data sourced from MedchemExpress.[11]

Table 2: Cellular Inhibitory Activity

| Cell Type | Stimulant | Measured Cytokine | IC₅₀ (µM) |

|---|---|---|---|

| THP-1 (Human Monocytic Cell Line) | R848 (TLR7/8 agonist) | IL-23 | 0.17 |

| Dendritic Cells (DC) | R848 | IL-23 | 0.51 |

| HUVEC (Human Umbilical Vein Endothelial Cells) | IL-1β | IL-6 | 0.20 |

| Human Whole Blood | LPS (TLR4 agonist) | MIP-1β | 0.47 |

Data sourced from MedchemExpress.[11]

By binding to IRAK4, this compound blocks its kinase function. This prevents the phosphorylation and subsequent activation of IRAK1. As a result, the IRAK1-TRAF6 complex fails to form and activate downstream pathways, leading to a significant reduction in the production of key inflammatory mediators. The data in Table 2 demonstrates this effect across multiple cell types and stimulation conditions, confirming the compound's efficacy in blocking TLR and IL-1R signaling pathways.[11]

// Blockade visualization block1 [shape=plaintext, label="X", fontcolor="#EA4335", fontsize=32]; block2 [shape=plaintext, label="X", fontcolor="#EA4335", fontsize=32]; block3 [shape=plaintext, label="X", fontcolor="#EA4335", fontsize=32]; block4 [shape=plaintext, label="X", fontcolor="#EA4335", fontsize=32];

IRAK4 -> block1 [style=invis]; block1 -> IRAK1 [style=invis]; IRAK1 -> block2 [style=invis]; block2 -> TRAF6 [style=invis]; TRAF6 -> block3 [style=invis]; block3 -> Downstream [style=invis]; Downstream -> block4 [style=invis]; block4 -> Cytokines [style=invis]; } caption: "Figure 2: Mechanism of action of this compound."

Key Experimental Protocols

The following sections describe generalized methodologies for assessing the activity of IRAK4 inhibitors like this compound.

This assay quantifies the direct inhibitory effect of a compound on purified IRAK4 enzyme activity.

-

Reagents and Materials:

-

Recombinant human IRAK4 enzyme.

-

Kinase buffer (containing MgCl₂, DTT, etc.).

-

ATP (often [γ-³³P]ATP for radioactive detection or used in luminescence-based assays).

-

Myelin Basic Protein (MBP) or a specific peptide as a substrate.

-

This compound serially diluted in DMSO.

-

Stop solution (e.g., phosphoric acid).

-

Filter plates or detection reagents (e.g., Kinase-Glo®).

-

-

Procedure:

-

Add kinase buffer, substrate, and the test compound (this compound) to a 96-well plate.

-

Initiate the reaction by adding the IRAK4 enzyme.

-

Incubate for a defined period (e.g., 60 minutes) at a set temperature (e.g., 30°C).

-

Start the kinase reaction by adding ATP.

-

Incubate for another period to allow for substrate phosphorylation.

-

Terminate the reaction using the stop solution.

-

Quantify substrate phosphorylation. For radioactive assays, this involves capturing the phosphorylated substrate on a filter plate and measuring radioactivity. For luminescence assays, remaining ATP is measured, which is inversely proportional to kinase activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

This assay measures the functional consequence of IRAK4 inhibition in a cellular context.

-

Reagents and Materials:

-

THP-1 cells (or other relevant immune cells).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

TLR agonist (e.g., R848 for TLR7/8, LPS for TLR4).

-

This compound serially diluted in DMSO.

-

ELISA kit for the cytokine of interest (e.g., human IL-23, IL-6).

-

-

Procedure:

-

Seed THP-1 cells in a 96-well plate and allow them to adhere/stabilize.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).[11]

-

Stimulate the cells with a TLR agonist (e.g., 1 µM R848) to induce cytokine production. Include vehicle-only and unstimulated controls.

-

Incubate for 18-24 hours at 37°C in a CO₂ incubator.

-

Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Calculate the IC₅₀ value by plotting the percentage of cytokine inhibition against the inhibitor concentration.

-

This technique is used to observe the effect of the inhibitor on the phosphorylation status of proteins downstream of IRAK4.

-

Reagents and Materials:

-

Cells (e.g., human dermal fibroblasts).

-

Stimulant (e.g., IL-1β).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Primary antibodies (e.g., anti-phospho-IRAK1, anti-total-IRAK1, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Culture cells and treat with this compound followed by stimulation with IL-1β for a short duration (e.g., 15-30 minutes).

-

Wash cells with ice-cold PBS and lyse them on ice.

-

Clarify lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody against the phosphorylated target protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for the total protein and a loading control (e.g., β-actin) to confirm equal loading and assess the specific reduction in phosphorylation.

-

Conclusion

This compound is a potent and selective inhibitor of IRAK4, a critical kinase in innate immune signaling. By directly targeting the kinase activity of IRAK4, it effectively blocks the downstream signaling cascades initiated by TLRs and IL-1Rs, leading to a marked reduction in the production of pro-inflammatory cytokines. The quantitative data and experimental frameworks provided herein underscore its mechanism of action and provide a foundation for its further investigation as a therapeutic agent for a wide range of autoimmune and inflammatory disorders.[11]

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. rupress.org [rupress.org]

- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 6. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. rupress.org [rupress.org]

- 9. Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

The Role of Irak4-IN-21 in the TLR4 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity. It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a compelling therapeutic target for a multitude of inflammatory and autoimmune diseases. This technical guide provides an in-depth analysis of Irak4-IN-21, a potent and selective inhibitor of IRAK4, with a specific focus on its role in the TLR4 signaling pathway. We will explore its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated biological pathways and workflows.

Introduction to IRAK4 and the TLR4 Signaling Pathway

The innate immune system provides the first line of defense against invading pathogens. TLRs are a class of pattern recognition receptors that recognize conserved molecular structures on pathogens, known as pathogen-associated molecular patterns (PAMPs), as well as endogenous danger signals. TLR4, specifically, is the primary receptor for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.

Upon LPS binding, TLR4 initiates a complex intracellular signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. This signaling is mediated through two distinct downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. IRAK4 is a crucial component of the MyD88-dependent pathway and also plays a scaffolding role in the TRIF-dependent pathway, highlighting its central role in the TLR4-mediated inflammatory response.[1]

IRAK4's function is twofold: it acts as a kinase, phosphorylating downstream substrates, and as a scaffold protein, facilitating the assembly of signaling complexes.[1][2] Its kinase activity is essential for the robust production of many pro-inflammatory cytokines. Dysregulation of IRAK4 activity has been implicated in various autoimmune diseases and even some cancers.[3][4]

This compound: A Potent and Selective IRAK4 Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for IRAK4.[5] By targeting the kinase activity of IRAK4, this compound effectively dampens the inflammatory response triggered by TLR4 activation.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the IRAK4 kinase domain. This prevents the autophosphorylation of IRAK4 and the subsequent phosphorylation and activation of downstream signaling molecules, such as IRAK1. By inhibiting this key phosphorylation step, this compound effectively blocks the signal transduction cascade that leads to the activation of transcription factors like NF-κB and AP-1, which are responsible for the expression of numerous pro-inflammatory genes.

dot

Caption: Mechanism of this compound Inhibition.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key inhibitory concentrations (IC50) and other relevant data.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) |

| IRAK4 | 5[5] |

| TAK1 | 56[5] |

Table 2: Cellular Activity - Inhibition of Cytokine Production

| Cell Type | Stimulus | Cytokine Inhibited | IC50 (µM) |

| THP-1 cells | - | IL-23 | 0.17[5] |

| Dendritic Cells (DCs) | - | IL-23 | 0.51[5] |

| HUVEC cells | - | IL-6 | 0.20[5] |

| Human Whole Blood | - | MIP-1β | 0.47[5] |

Table 3: In Vivo Efficacy

| Animal Model | Treatment | Effect |

| BALB/c mice (IL-1β stimulated) | 75 mg/kg, p.o. (single dose) | 54% inhibition of IL-6 production[5] |

The TLR4 Signaling Pathway in Detail

The TLR4 signaling pathway is a cornerstone of the innate immune response. The binding of LPS to TLR4, in complex with its co-receptors MD-2 and CD14, triggers a conformational change that initiates downstream signaling.

dot

Caption: TLR4 Signaling Pathway and this compound Inhibition.

Experimental Protocols

In Vitro IRAK4 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on IRAK4 kinase activity.

dot

Caption: In Vitro IRAK4 Kinase Assay Workflow.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a 1x kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM Na3VO4, 50 mM β-glycerophosphate, 2 mM DTT).

-

Dilute recombinant human IRAK4 enzyme to the desired concentration in 1x kinase assay buffer.

-

Prepare a stock solution of ATP.

-

Prepare a stock solution of a suitable substrate, such as Myelin Basic Protein (MBP).

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the diluted this compound or vehicle control.

-

Add the diluted IRAK4 enzyme to each well and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction by adding an EDTA solution.

-

Detect the amount of phosphorylated substrate using a suitable method, such as:

-

ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is directly proportional to kinase activity.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Uses a labeled antibody that specifically recognizes the phosphorylated substrate.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

LPS-Stimulated Cytokine Release Assay in THP-1 Cells

This cellular assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in a human monocytic cell line upon stimulation with LPS.

Detailed Methodology:

-

Cell Culture and Differentiation:

-

Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

To differentiate the monocytes into macrophage-like cells, treat the cells with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.

-

-

Assay Procedure:

-

Plate the differentiated THP-1 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).

-

-

Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentration of the desired cytokine (e.g., IL-6, TNF-α, IL-23) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Human Whole Blood Assay for Cytokine Inhibition

This ex vivo assay provides a more physiologically relevant model by using human whole blood to assess the anti-inflammatory effects of a compound.

Detailed Methodology:

-

Blood Collection:

-

Collect fresh human blood from healthy donors into tubes containing an anticoagulant (e.g., sodium heparin).

-

-

Assay Procedure:

-

In a 96-well plate, add the whole blood.

-

Add serial dilutions of this compound or vehicle control and pre-incubate for 1 hour at 37°C.

-

Stimulate the blood with an appropriate agonist, such as LPS for TLR4 activation, for a defined period (e.g., 6-24 hours) at 37°C in a CO2 incubator.

-

-

Cytokine Analysis:

-

Centrifuge the plate to separate the plasma.

-

Collect the plasma and measure the concentration of the target cytokine (e.g., MIP-1β, TNF-α) using a validated method like ELISA or a multiplex bead-based assay.

-

-

Data Analysis:

-

Calculate the IC50 value for the inhibition of cytokine production as described for the cellular assay.

-

In Vivo LPS-Induced Cytokine Production Model

This animal model evaluates the in vivo efficacy of a compound in suppressing systemic inflammation induced by LPS.

Detailed Methodology:

-

Animal Model:

-

Use a suitable mouse strain, such as BALB/c or C57BL/6.

-

-

Dosing and LPS Challenge:

-

Administer this compound or the vehicle control to the mice via the desired route (e.g., oral gavage).

-

After a specified pre-treatment time (e.g., 1 hour), challenge the mice with an intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).

-

-

Sample Collection and Analysis:

-

At a predetermined time point after the LPS challenge (e.g., 2 hours for peak TNF-α and IL-6), collect blood samples via cardiac puncture or another appropriate method.

-

Process the blood to obtain serum or plasma.

-

Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the serum or plasma using ELISA.

-

-

Data Analysis:

-

Compare the cytokine levels in the this compound-treated group to the vehicle-treated control group to determine the percentage of inhibition.

-

Conclusion

This compound is a potent and selective inhibitor of IRAK4 kinase activity, demonstrating significant efficacy in blocking the TLR4 signaling pathway and subsequent pro-inflammatory cytokine production. The data presented in this guide highlight its potential as a therapeutic agent for inflammatory and autoimmune diseases driven by dysregulated TLR4 signaling. The detailed experimental protocols provided offer a framework for researchers to further investigate the pharmacological properties of this compound and other IRAK4 inhibitors. The central role of IRAK4 in innate immunity makes it a continued area of intense research and drug development.

References

Irak4-IN-21: A Potent Inhibitor of MyD88-Dependent Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the myeloid differentiation primary response 88 (MyD88)-dependent signaling pathway. This pathway is essential for innate immune responses initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of this pathway is implicated in a multitude of inflammatory and autoimmune diseases, as well as certain cancers. Irak4-IN-21 has emerged as a potent and selective inhibitor of IRAK4, demonstrating significant potential in modulating these pathological inflammatory responses. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its characterization.

Introduction to IRAK4 and MyD88-Dependent Signaling

The innate immune system relies on the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs), including the TLR and IL-1R families. Upon ligand binding, these receptors recruit the adaptor protein MyD88, initiating the formation of a signaling complex known as the Myddosome.[1][2] IRAK4 is the first kinase recruited to the Myddosome and its activation is a pivotal event, leading to the subsequent recruitment and phosphorylation of other IRAK family members, such as IRAK1 and IRAK2.[3][4]

This phosphorylation cascade triggers downstream signaling through TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[3] TRAF6 activation ultimately leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) via the mitogen-activated protein kinase (MAPK) pathway.[1][4] These transcription factors orchestrate the expression of a wide array of pro-inflammatory cytokines, chemokines, and other mediators that drive the inflammatory response.[1][5] Given its central role, the kinase activity of IRAK4 is an attractive therapeutic target for a variety of diseases.[6][7]

This compound: A Selective IRAK4 Inhibitor

This compound is an orally active and selective small molecule inhibitor of IRAK4.[8] It has demonstrated potent inhibition of IRAK4 kinase activity and subsequent downstream inflammatory signaling. Its selectivity for IRAK4 over other kinases, such as TAK1, makes it a valuable tool for dissecting the specific roles of IRAK4 in cellular processes and a promising candidate for therapeutic development.[8]

Quantitative Data

The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical and Cellular Activity of this compound

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay | IRAK4 | IC50 | 5 nM | [8] |

| Biochemical Assay | TAK1 | IC50 | 56 nM | [8] |

| Cell-Based Assay | THP-1 cells | IL-23 Inhibition IC50 | 0.17 µM | [8] |

| Cell-Based Assay | Dendritic Cells | IL-23 Inhibition IC50 | 0.51 µM | [8] |

| Cell-Based Assay | HUVEC cells | IL-6 Inhibition IC50 | 0.20 µM | [8] |

| Cell-Based Assay | Human Whole Blood | MIP-1β Inhibition IC50 | 0.47 µM | [8] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Dosage | Effect | Reference |

| BALB/c Mice (IL-1β stimulated) | This compound (single dose, p.o.) | 75 mg/kg | 54% inhibition of IL-6 | [8] |

Signaling Pathways and Experimental Workflows

MyD88-Dependent Signaling Pathway and the Role of this compound

The following diagram illustrates the MyD88-dependent signaling cascade and the point of intervention for this compound.

Caption: MyD88-dependent signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound in a cell-based assay.

Caption: Workflow for cell-based cytokine inhibition assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

IRAK4 Kinase Inhibition Assay (Biochemical)

This protocol is a representative method for determining the IC50 value of this compound against purified IRAK4 enzyme.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM Na3VO4, 5 mM β-glycerophosphate, 2.5 mM DTT, 0.01% Triton X-100)

-

ATP

-

IRAK4-specific substrate peptide (e.g., a biotinylated peptide derived from a known IRAK4 substrate)

-

This compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

96-well or 384-well plates (white, low-volume for luminescence)

Procedure:

-

Prepare a reaction mixture containing the kinase buffer and the IRAK4 substrate peptide.

-

Add a fixed concentration of recombinant IRAK4 enzyme to the reaction mixture.

-

Serially dilute this compound in DMSO and add to the wells of the assay plate. Include a DMSO-only control.

-

Transfer the enzyme/substrate mixture to the wells containing the inhibitor and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a concentration of ATP that is close to the Km value for IRAK4.

-

Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Plot the percentage of IRAK4 activity against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

IL-23 Inhibition in THP-1 Cells (Cell-Based)

This protocol describes how to measure the inhibitory effect of this compound on IL-23 production in a human monocytic cell line.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Human IL-23 ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed THP-1 cells into 96-well plates at an appropriate density (e.g., 1 x 10^5 cells/well). If desired, differentiate the cells into a macrophage-like phenotype by treating with PMA (e.g., 50 ng/mL) for 24-48 hours, followed by a rest period in fresh media.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the cells with the different concentrations of this compound for 1 hour at 37°C.[9]

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce IL-23 production.

-

Incubate the plates for 18 hours at 37°C in a CO2 incubator.[9]

-

Centrifuge the plates to pellet the cells and collect the supernatants.

-

Measure the concentration of IL-23 in the supernatants using a human IL-23 ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value for IL-23 inhibition.

IL-6 Inhibition in HUVEC Cells (Cell-Based)

This protocol outlines the measurement of this compound's effect on IL-6 production in human umbilical vein endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Recombinant human IL-1β

-

This compound

-

Human IL-6 ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed HUVECs into 96-well plates and grow to confluence.

-

Prepare serial dilutions of this compound in endothelial cell growth medium.

-

Pre-incubate the cells with the various concentrations of this compound for 1 hour at 37°C.[9]

-

Stimulate the cells with IL-1β (e.g., 1 ng/mL) to induce IL-6 production.

-

Incubate the plates for 12 hours at 37°C.[9]

-

Collect the cell culture supernatants.

-

Quantify the amount of IL-6 in the supernatants using a human IL-6 ELISA kit following the manufacturer's protocol.

-

Determine the IC50 value for IL-6 inhibition.

In Vivo Inhibition of IL-6 in an Acute Mouse Model

This protocol describes a method to assess the in vivo efficacy of this compound.

Materials:

-

BALB/c mice

-

Recombinant murine IL-1β

-

This compound formulated for oral administration

-

Vehicle control for this compound

-

Sterile saline

-

Blood collection supplies

-

Murine IL-6 ELISA kit

Procedure:

-

Acclimate BALB/c mice to the housing conditions for at least one week.

-

Group the mice and administer a single oral dose of this compound (75 mg/kg) or the vehicle control.[8]

-

After a specified pre-treatment time (e.g., 30 minutes to 1 hour), challenge the mice with an intraperitoneal injection of IL-1β (e.g., 1 µ g/mouse ) to induce a systemic inflammatory response.

-

At a peak time point for IL-6 production (e.g., 2 hours post-IL-1β challenge), collect blood samples via cardiac puncture or another appropriate method.[8]

-

Process the blood to obtain plasma or serum.

-

Measure the concentration of IL-6 in the plasma/serum samples using a murine IL-6 ELISA kit.

-

Calculate the percentage inhibition of IL-6 production in the this compound treated group compared to the vehicle-treated group.

Conclusion

This compound is a potent and selective inhibitor of IRAK4 kinase activity, effectively blocking MyD88-dependent signaling and the subsequent production of pro-inflammatory cytokines. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in a range of inflammatory and autoimmune diseases. The detailed methodologies offer a starting point for the in vitro and in vivo characterization of this and other IRAK4 inhibitors, facilitating the advancement of novel therapies targeting this critical inflammatory pathway.

References

- 1. tandfonline.com [tandfonline.com]

- 2. interleukin 1 receptor associated kinase 4 | Interleukin-1 receptor-associated kinase (IRAK) family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 4. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. medchemexpress.com [medchemexpress.com]

Downstream Targets of Irak4-IN-21 in Macrophages: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immune signaling pathways.[1] Positioned at the apex of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades, IRAK4 is essential for the activation of downstream inflammatory responses.[2] In macrophages, the activation of IRAK4 is a key event that leads to the production of a host of pro-inflammatory mediators. Consequently, IRAK4 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases.[1][2]

Irak4-IN-21 is a potent and selective inhibitor of IRAK4 kinase activity.[3] This guide provides a comprehensive overview of the known and anticipated downstream targets of this compound in macrophages, based on available data for this specific inhibitor and broader studies on IRAK4 inhibition. We will delve into the signaling pathways modulated by this compound, present quantitative data on its effects, and provide detailed experimental protocols for studying its activity.

Core Signaling Pathways Modulated by IRAK4 Inhibition

IRAK4's primary role is within the MyD88-dependent signaling pathway, which is activated by most TLRs (except TLR3) and the IL-1R family.[4] Upon ligand binding to these receptors, a signaling complex known as the Myddosome is formed, which includes MyD88, IRAK4, and other IRAK family members.[5] IRAK4's kinase activity is crucial for the subsequent phosphorylation and activation of downstream targets, leading to the activation of key transcription factors like NF-κB, AP-1 (via MAPKs), and IRF5.[1][6] Inhibition of IRAK4 with compounds like this compound is expected to disrupt these signaling events.

Quantitative Data on this compound

Specific data for this compound demonstrates its potent inhibitory effects on IRAK4 and downstream cytokine production in various cell types.

| Parameter | Target/Cell Type | Value | Reference |

| IC50 | IRAK4 | 5 nM | [3] |

| TAK1 | 56 nM | [3] | |

| IC50 (Cytokine Production) | IL-23 (THP-1 cells) | 0.17 µM | [3] |

| IL-23 (Dendritic Cells) | 0.51 µM | [3] | |

| IL-6 (HUVEC cells) | 0.20 µM | [3] | |

| MIP-1β (Human Whole Blood) | 0.47 µM | [3] |

Downstream Effects of IRAK4 Inhibition on Macrophage Function

While specific data for this compound across a wide range of macrophage functions is limited, studies using other IRAK4 inhibitors and genetic models provide a clear picture of the expected downstream consequences.

Inhibition of Pro-inflammatory Cytokine and Chemokine Production

A primary consequence of IRAK4 inhibition in macrophages is the suppression of pro-inflammatory cytokine and chemokine production.[7] This is a direct result of the blockade of NF-κB, AP-1, and IRF5 activation.

| Cytokine/Chemokine | Effect of IRAK4 Inhibition | Reference |

| TNF-α | Decreased production | [8] |

| IL-1β | Decreased production | [8] |

| IL-6 | Decreased production | [3] |

| IL-8 | Decreased production | |

| IL-12 | Decreased production | [1] |

| IL-23 | Decreased production | [1][3] |

| CCL2 (MCP-1) | Decreased production | [9] |

| MIP-1β | Decreased production | [3] |

| IL-10 | Increased production | [1] |

Note: The effects listed are based on studies of various IRAK4 inhibitors and may not be specific to this compound, but are indicative of the expected outcomes of IRAK4 inhibition.

Modulation of Macrophage Polarization

IRAK4 signaling is implicated in the polarization of macrophages towards a pro-inflammatory M1 phenotype.[1] Inhibition of IRAK4 can therefore shift the balance towards an anti-inflammatory M2 phenotype, characterized by the production of anti-inflammatory cytokines like IL-10 and a role in tissue repair.[1]

Experimental Protocols

The following is a generalized protocol for assessing the in vitro effects of this compound on cytokine production in macrophages.

Objective: To determine the dose-dependent effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7, THP-1) or primary bone marrow-derived macrophages (BMDMs).

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, penicillin/streptomycin).

-

This compound (stock solution in DMSO).

-

Lipopolysaccharide (LPS) from E. coli.

-

Phosphate-buffered saline (PBS).

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).

-

ELISA kits for the cytokines of interest.

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.

-

Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Include a negative control group with no LPS stimulation.

-

Incubation: Incubate the plate for a predetermined time, depending on the target being measured (e.g., 6 hours for gene expression, 24 hours for protein secretion).

-

Sample Collection:

-

Supernatant: Carefully collect the cell culture supernatant for cytokine analysis by ELISA.

-

Cell Lysate: Wash the cells with PBS and lyse them for RNA extraction and subsequent qRT-PCR analysis of cytokine gene expression.

-

-

Analysis:

-

ELISA: Perform ELISA on the supernatants according to the manufacturer's instructions to quantify the concentration of secreted cytokines.

-

qRT-PCR: Analyze the relative expression of cytokine mRNA, normalized to a housekeeping gene (e.g., GAPDH, β-actin).

-

References

- 1. IRAK4 inhibition: an effective strategy for immunomodulating peri-implant osseointegration via reciprocally-shifted polarization in the monocyte-macrophage lineage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]

- 7. ard.bmj.com [ard.bmj.com]

- 8. IRAK-4 in macrophages contributes to inflammatory osteolysis of wear particles around loosened hip implants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Relation between anti-atherosclerotic effects of IRAK4 and modulation of vascular smooth muscle cell phenotype in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Irak4-IN-21 Mediated Inhibition of IL-23 Production in Dendritic Cells

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of the mechanism and quantitative effects of Irak4-IN-21, a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), on the production of Interleukin-23 (IL-23) in dendritic cells.

Executive Summary

Interleukin-23 (IL-23) is a pivotal cytokine in the pathogenesis of various autoimmune diseases, driving the differentiation and maintenance of pathogenic T helper 17 (Th17) cells. Dendritic cells (DCs) are a primary source of IL-23, producing it in response to inflammatory signals mediated through pathways involving Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical serine-threonine kinase that functions as a master regulator in the signaling cascades of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[3][4] Its central role makes it a compelling therapeutic target for inflammatory disorders. This whitepaper details the action of this compound, a potent and selective IRAK4 inhibitor, in suppressing IL-23 production from dendritic cells, presenting its mechanism of action, quantitative efficacy, and relevant experimental methodologies.

The IRAK4 Signaling Pathway in Dendritic Cells

IRAK4 is indispensable for signaling downstream of the MyD88 adaptor protein, which is recruited to activated TLRs and IL-1Rs.[4][5] Upon stimulation, IRAK4 is recruited to MyD88, forming a complex known as the Myddosome.[6] Within this complex, IRAK4 autophosphorylates and subsequently phosphorylates other substrates, including IRAK1, initiating a cascade that leads to the activation of transcription factors like NF-κB and AP-1.[7][8][9] These transcription factors drive the expression of numerous pro-inflammatory genes, including the p19 and p40 subunits that constitute the active IL-23 heterodimer.[10] The loss or inhibition of IRAK4's kinase activity can completely halt this signaling pathway.[4]

This compound: Mechanism of Inhibition

This compound is a potent and selective, orally active small molecule inhibitor of IRAK4.[11] It functions by binding to the kinase domain of IRAK4, preventing its autophosphorylation and subsequent phosphorylation of downstream targets like IRAK1.[3] This action effectively arrests the signaling cascade at its inception point within the Myddosome, thereby blocking the activation of NF-κB and MAPKs and preventing the transcription of IL-23 and other pro-inflammatory cytokines.[3][11]

Quantitative Data: Inhibition of Cytokine Production

This compound demonstrates potent, dose-dependent inhibition of IL-23 production in various immune cell types, including dendritic cells and the human monocytic THP-1 cell line. The half-maximal inhibitory concentrations (IC50) highlight its efficacy.

| Compound | Target Cell Type | Inhibited Cytokine | IC50 (µM) | Reference |

| This compound | Dendritic Cells (DC) | IL-23 | 0.51 | [11] |

| This compound | THP-1 Cells | IL-23 | 0.17 | [11] |

| This compound | HUVEC Cells | IL-6 | 0.20 | [11] |

| This compound | Human Whole Blood | MIP-1β | 0.47 | [11] |

Experimental Protocols

The following section outlines a representative methodology for assessing the inhibitory effect of this compound on IL-23 production in human monocyte-derived dendritic cells (mono-DCs).

Generation of Human Monocyte-Derived Dendritic Cells (mono-DCs)

-

Isolation of Monocytes: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify CD14+ monocytes using magnetic-activated cell sorting (MACS).

-

Differentiation: Culture the purified CD14+ monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin-streptomycin, 50 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF), and 20 ng/mL IL-4.

-

Maturation: After 5-6 days of differentiation, confirm the immature DC phenotype (CD1a+, CD14-) via flow cytometry.

This compound Inhibition Assay

-

Cell Plating: Seed the differentiated mono-DCs into 96-well plates at a density of 1 x 10^5 cells per well.

-

Inhibitor Pre-treatment: Prepare serial dilutions of this compound (e.g., a 4-fold serial dilution starting from 10 µM) in culture medium.[11] Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the cells and pre-incubate for 1 hour at 37°C.

-

Stimulation: Following pre-incubation, stimulate the cells with a TLR agonist, such as Lipopolysaccharide (LPS) at a final concentration of 100-200 ng/mL, to induce IL-23 production.[12][13]

-

Incubation: Culture the plates for 18-24 hours at 37°C in a 5% CO2 incubator.[10]

-

Sample Collection: Centrifuge the plates and carefully collect the cell-free supernatants for cytokine analysis.

Measurement of IL-23 Production

-

ELISA: Quantify the concentration of IL-23 (p19/p40 heterodimer) in the collected supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[10][12][13]

-

Data Analysis: Plot the IL-23 concentration against the log of the inhibitor concentration. Use a four-parameter logistic (4PL) curve fit to determine the IC50 value.

Conclusion and Therapeutic Implications

The data presented confirm that this compound is a potent inhibitor of IRAK4 kinase activity, leading to a significant and dose-dependent reduction in IL-23 production from dendritic cells.[11] By targeting the master kinase IRAK4, this inhibitor effectively shuts down a critical inflammatory signaling node.[4] This mechanism provides a strong rationale for the therapeutic development of IRAK4 inhibitors like this compound for the treatment of IL-23-driven autoimmune diseases, such as plaque psoriasis, psoriatic arthritis, and inflammatory bowel disease.[3][11] Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully establish its clinical potential.

References

- 1. promega.com [promega.com]

- 2. Analysis on the Clinical Research Progress of IL-23 inhibitors [synapse.patsnap.com]

- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 4. IRAK4 - Wikipedia [en.wikipedia.org]

- 5. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 7. Cytokine production by activated plasmacytoid dendritic cells and natural killer cells is suppressed by an IRAK4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential regulation of interleukin 12 and interleukin 23 production in human dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cutting Edge: Quantitative Determination of CD40L Threshold for IL-12 and IL-23 Production from Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interleukin-23 production in dendritic cells is negatively regulated by protein phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]

Irak4-IN-21: A Technical Guide to its Role in Modulating NF-κB and MAPK Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of Irak4-IN-21, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It elucidates the compound's mechanism of action and its consequential role in the inhibition of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, critical pathways in inflammatory and autoimmune diseases.

Introduction: IRAK4, a Master Regulator of Innate Immunity

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a pivotal serine/threonine kinase that functions as a central node in the innate immune system.[1][2] It is a key component of the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and endogenous danger signals.[2][3] Upon receptor activation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming a multi-protein complex known as the Myddosome.[3][4] As the most upstream and essential kinase in this complex, IRAK4's activation is the critical initiating step for a cascade of phosphorylation events.[2][5] This cascade ultimately leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), driving the expression of a wide array of pro-inflammatory cytokines and chemokines.[4][5] Given its crucial role, IRAK4 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune disorders.[1][6]

This compound: A Potent and Selective IRAK4 Inhibitor

This compound is a potent, selective, and orally active small molecule inhibitor of IRAK4.[7] Its primary mechanism of action is to bind to the ATP-binding site of IRAK4, preventing the kinase from phosphorylating its downstream substrates, thereby blocking the signal transduction cascade at its origin.[1] This targeted inhibition effectively dampens the overactive immune responses characteristic of various inflammatory conditions.[1]

Quantitative Data: Efficacy and Potency of this compound

The inhibitory activity of this compound has been quantified across various assays, demonstrating its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | Cell Type / Condition | IC50 Value | Reference |

|---|---|---|---|

| Kinase Activity | |||

| IRAK4 | N/A (Biochemical Assay) | 5 nM | [7] |

| TAK1 | N/A (Biochemical Assay) | 56 nM | [7] |

| Cytokine Production | |||

| IL-23 Production | THP-1 Cells | 0.17 µM (170 nM) | [7] |

| IL-23 Production | Dendritic Cells (DC) | 0.51 µM (510 nM) | [7] |

| IL-6 Production | HUVEC Cells | 0.20 µM (200 nM) | [7] |

| MIP-1β Production | Human Whole Blood | 0.47 µM (470 nM) |[7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Stimulation | Administration | Key Finding | Reference |

|---|

| BALB/c Mice | IL-1β | 75 mg/kg (single oral dose) | 54% inhibition of IL-6 production. Plasma concentrations of 2877 ng/mL at 0.5h and 496 ng/mL at 2h. |[7] |

Mechanism of Action: Interruption of TLR/IL-1R Signaling

The anti-inflammatory effects of this compound are a direct result of its ability to halt the signaling cascade downstream of TLRs and IL-1Rs.

The NF-κB pathway is a cornerstone of the inflammatory response. In the canonical pathway, activation of IRAK4 leads to the phosphorylation of IRAK1.[4][5] This activated IRAK1 then interacts with TRAF6, an E3 ubiquitin ligase, leading to the activation of the TAK1 complex.[4] TAK1, in turn, phosphorylates and activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β.[4]

By inhibiting IRAK4, this compound prevents the initial phosphorylation of IRAK1, thereby blocking the entire downstream cascade and preventing NF-κB nuclear translocation and gene transcription.

In addition to activating the NF-κB pathway, the TAK1 complex also serves as a MAP kinase kinase kinase (MAPKKK).[4] It can initiate multiple MAPK cascades, including the p38 and JNK pathways. TAK1 phosphorylates and activates MAPKKs (e.g., MKK3/6 for p38, MKK4/7 for JNK). These activated MAPKKs then phosphorylate their respective MAPKs (p38 and JNK). Activated p38 and JNK translocate to the nucleus to phosphorylate and activate various transcription factors, most notably AP-1 (a dimer of c-Jun and c-Fos). AP-1 works in concert with NF-κB to regulate the expression of inflammatory genes.

By blocking the activation of TAK1's upstream regulator, IRAK4, this compound effectively suppresses the activation of these MAPK pathways, further contributing to its broad anti-inflammatory profile.

Experimental Protocols

The characterization of this compound involves a series of standard biochemical and cell-based assays.

-

Objective: To determine the IC50 value of this compound against IRAK4 kinase.

-

Principle: A radiometric or fluorescence-based assay measures the phosphorylation of a generic substrate by recombinant IRAK4 in the presence of varying concentrations of the inhibitor.

-

Methodology:

-

Reagents: Recombinant human IRAK4 enzyme, a suitable substrate (e.g., Myelin Basic Protein, MBP), ATP (often radiolabeled [γ-³²P]ATP), kinase assay buffer, and serial dilutions of this compound.

-

Procedure: The kinase reaction is initiated by adding ATP to a mixture of the IRAK4 enzyme, substrate, and inhibitor in a 96-well plate.

-

Incubation: The plate is incubated at 30°C for a specified time (e.g., 60 minutes).

-

Termination & Detection: The reaction is stopped. If using radiolabeled ATP, the phosphorylated substrate is captured on a filter membrane, and radioactivity is measured using a scintillation counter. For fluorescence-based assays, a specific antibody and detection reagent are used.

-

Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

-

-

Objective: To measure the functional effect of this compound on cytokine production in a relevant cell line.

-

Methodology:

-

Cell Culture: Human THP-1 monocytic cells are cultured and plated in 96-well plates. For some assays, cells may be differentiated into macrophage-like cells using PMA (Phorbol 12-myristate 13-acetate).

-

Pre-treatment: Cells are pre-incubated with serial dilutions of this compound (or DMSO as a vehicle control) for a set period (e.g., 1 hour).

-

Stimulation: The TLR signaling pathway is activated by adding a specific ligand, such as Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8.

-

Incubation: The cells are incubated for an extended period (e.g., 18-24 hours) to allow for cytokine production and secretion.

-

Cytokine Measurement: The cell culture supernatant is collected, and the concentration of the target cytokine (e.g., IL-23, IL-6, TNF-α) is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Analysis: The IC50 value is calculated based on the dose-dependent inhibition of cytokine release.

-

Conclusion

This compound is a well-characterized IRAK4 inhibitor that demonstrates high potency in both biochemical and cellular contexts. By targeting the master kinase IRAK4, it effectively and comprehensively blocks the activation of the downstream NF-κB and MAPK signaling pathways. This dual inhibition prevents the transcription and release of key pro-inflammatory mediators. The data presented underscores the therapeutic potential of targeting IRAK4 with selective inhibitors like this compound for the treatment of a wide spectrum of autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and lupus.[1]

References

- 1. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. IRAK4 - Wikipedia [en.wikipedia.org]

- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Understanding the selectivity profile of Irak4-IN-21

An In-depth Technical Guide to the Selectivity Profile of Irak4-IN-21

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount for interpreting experimental results and predicting potential therapeutic windows and off-target effects. This technical guide provides a comprehensive overview of the selectivity and pharmacological profile of this compound, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Introduction to this compound

This compound (also reported as compound 21) is a nicotinamide-based, orally active inhibitor of IRAK4.[1] IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] These pathways are integral to the innate immune response, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases. This compound was developed through a structure-guided optimization program to improve upon earlier leads, with a focus on enhancing both potency and kinome selectivity.[1]

Data Presentation

Biochemical Potency and Selectivity

The inhibitory activity of this compound was assessed against a panel of kinases to determine its selectivity. The data reveals that this compound is a highly potent inhibitor of IRAK4 with an IC50 of 5 nM.[2] Notably, it demonstrates significant selectivity against the closely related kinase TAK1, with an IC50 of 56 nM.[2]

| Kinase Target | IC50 (nM) |

| IRAK4 | 5 |

| TAK1 | 56 |

Table 1: Biochemical inhibitory potency of this compound against IRAK4 and TAK1.[2]

Further kinome-wide selectivity profiling is crucial for a comprehensive understanding of the inhibitor's off-target profile. While a complete kinome scan table for this compound is not publicly available in the immediate search results, the development program focused on optimizing away from off-target activities, particularly against tyrosine kinases like Lck, to achieve a "highly kinome selective" profile for compound 21 (this compound).[1]

Cellular Activity

This compound demonstrates potent inhibition of inflammatory cytokine production in various cell-based assays, confirming its on-target engagement in a cellular context.

| Cell Type | Stimulant | Cytokine/Chemokine Inhibited | IC50 (µM) |

| THP-1 | LPS | IL-23 | 0.17 |

| Dendritic Cells (DC) | - | IL-23 | 0.51 |

| HUVEC | - | IL-6 | 0.20 |

| Human Whole Blood | - | MIP-1β | 0.47 |

Table 2: Cellular activity of this compound in various cell types.[2]

Experimental Protocols

IRAK4 Kinase Assay Protocol (General)

The biochemical potency of this compound was likely determined using a format similar to the following generalized kinase assay protocol.

Objective: To measure the in-vitro inhibitory activity of a compound against the IRAK4 kinase.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)

-

ATP (at or near the Km for IRAK4)

-

Substrate (e.g., a specific peptide or a generic substrate like Myelin Basic Protein)

-

Test compound (this compound) at various concentrations

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96- or 384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add the diluted compound to the assay plate wells.

-

Add the IRAK4 enzyme to the wells and incubate briefly to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 60 minutes at room temperature).

-

Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., luminescence for ADP-Glo, fluorescence for other formats).

-

The amount of product formed (or substrate consumed) is inversely proportional to the inhibitory activity of the compound.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assay for Cytokine Inhibition (Example: IL-23 production in THP-1 cells)

Objective: To measure the ability of this compound to inhibit the production of IL-23 in a human monocytic cell line.

Materials:

-

THP-1 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS) for stimulation

-

This compound at various concentrations

-

ELISA kit for human IL-23

-

96-well cell culture plates

Procedure:

-

Seed THP-1 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS to induce the production of IL-23.

-

Incubate the cells for a sufficient period to allow for cytokine production and secretion (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of IL-23 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the LPS-induced IL-23 production.

Mandatory Visualization

References

Methodological & Application

Application Note: In Vitro Assay for the IRAK4 Inhibitor, Irak4-IN-21, Using Primary Immune Cells

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for assessing the in vitro efficacy of Irak4-IN-21, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), using primary human immune cells. Detailed protocols for cell isolation, inhibitor treatment, and downstream analysis are included.

Introduction to IRAK4 Signaling

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune system. It is a central component of the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK4, leading to the formation of a post-receptor signaling complex known as the Myddosome.[3][4][5] Within this complex, IRAK4 phosphorylates and activates IRAK1 and IRAK2, initiating a cascade that results in the activation of downstream transcription factors like NF-κB and AP-1. This signaling culminates in the production of pro-inflammatory cytokines and chemokines.[3][6]

Given its pivotal role, IRAK4 is a key therapeutic target for a range of autoimmune and inflammatory diseases. This compound is an orally active, potent, and selective small molecule inhibitor of IRAK4 kinase activity.[7] This application note details the protocols to quantify the inhibitory effect of this compound on primary immune cells.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. promega.com [promega.com]

- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A critical role for the innate immune signaling molecule IRAK-4 in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Irak4-IN-21 in a Mouse Model of Psoriasis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Dysregulation of these pathways is implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis.[4] Psoriasis is a chronic inflammatory skin condition characterized by keratinocyte hyperproliferation and immune cell infiltration. The IL-23/IL-17 axis is a key driver of psoriasis pathology.[5][6] Irak4-IN-21 is a potent and selective inhibitor of IRAK4, and its therapeutic potential in psoriasis is being investigated by targeting the innate immune signaling that contributes to disease development.[3]

These application notes provide a comprehensive overview of the use of this compound in a preclinical mouse model of psoriasis, including its mechanism of action, detailed experimental protocols, and representative data.

Mechanism of Action of IRAK4 in Psoriasis

IRAK4 functions as a central node in the MyD88-dependent signaling cascade downstream of TLRs and the IL-1R family.[1][2] In the context of psoriasis, activation of TLR7 by triggers such as imiquimod leads to the recruitment of the adaptor protein MyD88. IRAK4 is subsequently recruited and activated, initiating a signaling cascade that involves the phosphorylation of IRAK1 and the activation of TRAF6. This ultimately leads to the activation of transcription factors such as NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines, including IL-23 and IL-1β.[7] These cytokines are pivotal in the differentiation and activation of Th17 cells, which in turn produce IL-17A and IL-22, key mediators of the psoriatic phenotype.[5][7] By inhibiting IRAK4, this compound is expected to dampen this inflammatory cascade, reducing the production of pathogenic cytokines and thereby ameliorating the signs of psoriasis.

IRAK4 Signaling Pathway in Psoriasis

References

- 1. researchgate.net [researchgate.net]

- 2. IRAK4 inhibition dampens pathogenic processes driving inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myeloperoxidase Inhibition Ameliorates Plaque Psoriasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Increland describes new IRAK-4 degradation inducers for psoriasis | BioWorld [bioworld.com]

Application Notes and Protocols: Irak4-IN-21 for In Vivo Arthritis Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R). Its pivotal role in innate immunity and the subsequent inflammatory cascade makes it a compelling therapeutic target for a range of autoimmune and inflammatory conditions, including rheumatoid arthritis (RA). Inhibition of IRAK4 is anticipated to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, thereby mitigating the inflammatory processes that drive joint destruction in arthritis.

Data Presentation: In Vivo Efficacy of IRAK4 Inhibitors in Arthritis Models

The following tables summarize quantitative data from preclinical studies of IRAK4 inhibitors in rodent models of arthritis. This data can serve as a valuable reference for determining appropriate dosage and administration schedules for novel IRAK4 inhibitors like Irak4-IN-21.

Table 1: Dosage and Administration of IRAK4 Inhibitors in Rodent Arthritis Models

| Compound | Animal Model | Dosage | Administration Route | Dosing Schedule | Reference |

| ND-2158 | Collagen-Induced Arthritis (DBA/1 mice) | 30 mg/kg | Not Specified | Daily, initiated at arthritis onset | [1] |

| PF-06650833 | Collagen-Induced Arthritis (Rat) | Not Specified | Not Specified | Not Specified | [2] |

| Generic IRAK4i | miR-Let7b-induced Arthritis (Mouse) | 10g IRAK4i/1kg chow | Oral (in chow) | Continuous |

Table 2: Efficacy of IRAK4 Inhibitors in Rodent Arthritis Models

| Compound | Animal Model | Key Efficacy Readouts | Results | Reference |

| ND-2158 | Collagen-Induced Arthritis (DBA/1 mice) | Clinical arthritis score | Significant reduction in clinical scores from day 2 to 11 of treatment. | [1] |

| Generic IRAK4i | miR-Let7b-induced Arthritis (Mouse) | Joint infiltration of inflammatory cells | Reduced frequency of F480+iNOS+ macrophages, vimentin+ fibroblasts, and CD3+ T cells. | |

| Generic IRAK4i | Collagen-Induced & miR-Let7b-induced Arthritis (Mouse) | Pro-inflammatory mediators | Reduction in TNF, IL-1, IL-6, CCL2, CXCL1/MIP2, IL-12, and IRF5. | [3] |

| PF-06650833 | Collagen-Induced Arthritis (Rat) | Not Specified | Protected rats from CIA. | [2] |

Signaling Pathway

The following diagram illustrates the central role of IRAK4 in TLR and IL-1R signaling pathways, which are critical in the pathogenesis of rheumatoid arthritis.

Caption: IRAK4 signaling cascade in inflammatory response.

Experimental Protocols

Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol describes a standard method for inducing arthritis in DBA/1 mice, a commonly used model for studying rheumatoid arthritis.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

-

Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

1 mL syringes with 26-gauge needles

-

Emulsifying needle or device

Procedure:

Day 0: Primary Immunization

-

Prepare the CII/CFA emulsion. Mix equal volumes of the Type II Collagen solution and CFA to a final concentration of 1 mg/mL collagen.

-

Emulsify the mixture until a stable emulsion is formed (a drop of the emulsion does not disperse in water).

-

Anesthetize the mice.

-

Inject 100 µL of the emulsion intradermally at the base of the tail.

Day 21: Booster Immunization

-

Prepare the CII/IFA emulsion. Mix equal volumes of the Type II Collagen solution and IFA to a final concentration of 1 mg/mL collagen.

-

Emulsify the mixture until a stable emulsion is formed.

-

Anesthetize the mice.

-

Inject 100 µL of the emulsion intradermally at a site near the primary injection, but not in the same location.

Arthritis Development and Assessment:

-

Arthritis typically develops between days 24 and 35 after the primary immunization.

-

Monitor the mice daily for the onset and severity of arthritis.

-

Clinical scoring can be performed using a scale of 0-4 for each paw:

-

0 = No evidence of erythema or swelling.

-

1 = Subtle erythema or localized edema.

-

2 = Easily identified erythema and swelling.

-

3 = Significant erythema and swelling encompassing the entire paw.

-

4 = Maximum inflammation with joint rigidity.

-

-

The maximum score per mouse is 16.

Protocol 2: Administration of this compound in the CIA Model

This protocol outlines a general procedure for administering an IRAK4 inhibitor for therapeutic evaluation in the CIA model. The exact dosage and vehicle should be optimized in preliminary studies.

Materials:

-

This compound

-

Appropriate vehicle for solubilization and administration (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)

-

Oral gavage needles or equipment for intraperitoneal injection

Procedure:

Therapeutic Dosing Regimen:

-

Begin treatment upon the first signs of arthritis (e.g., a clinical score of ≥ 1 in at least one paw), typically around day 25-28.

-

Randomly assign mice to treatment groups (e.g., vehicle control, this compound at various doses, positive control).

-

Prepare the dosing solution of this compound in the chosen vehicle.

-

Administer the compound daily via the chosen route (e.g., oral gavage or intraperitoneal injection). The volume is typically 5-10 mL/kg.

-

Continue daily treatment for a predefined period (e.g., 14-21 days).

Monitoring and Endpoints:

-

Record clinical arthritis scores and body weight daily or every other day.

-

Measure paw thickness using a caliper every other day.

-

At the end of the study, collect blood for serum cytokine analysis (e.g., TNF-α, IL-6) and anti-collagen antibody titers.

-

Harvest paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.

Experimental Workflow

The following diagram provides a visual representation of a typical in vivo study workflow for evaluating an IRAK4 inhibitor in a CIA model.

Caption: Experimental workflow for a CIA study.

References

- 1. researchgate.net [researchgate.net]

- 2. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]

- 3. IRAK4 inhibition: a promising strategy for treating RA joint inflammation and bone erosion - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring IL-6 Inhibition by Irak4-IN-21 using ELISA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-6 (IL-6) is a pleiotropic cytokine with a critical role in inflammation and immune responses. Dysregulation of IL-6 signaling is implicated in a variety of autoimmune diseases and cancers.[1][2] The Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key serine/threonine kinase that functions downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), playing a crucial role in the innate immune system.[1][3] Activation of these pathways triggers a signaling cascade leading to the production of pro-inflammatory cytokines, including IL-6.[1][2]

Irak4-IN-21 is a potent and selective inhibitor of IRAK4, a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[1][4] By blocking IRAK4 activity, this compound effectively dampens the downstream signaling cascade that leads to the production of pro-inflammatory cytokines, including IL-6.[1] This application note provides a detailed protocol for measuring the inhibitory effect of this compound on IL-6 production in a cell-based assay using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway

The following diagram illustrates the TLR/IL-1R signaling pathway and the point of inhibition by this compound.

References

- 1. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRAK4 - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Irak4-IN-21 Treatment of Human Umbilical Vein Endothelial Cells (HUVECs)